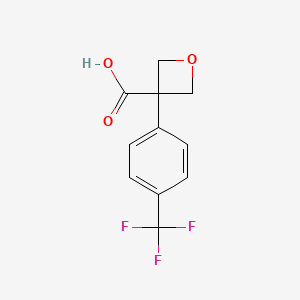
3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and a trifluoromethyl group attached to a phenyl ring. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors to form the oxetane ring. For instance, the intramolecular etherification of suitable intermediates can lead to the formation of the oxetane ring . Additionally, the Paternò–Büchi reaction, a [2+2] cycloaddition, can be employed to synthesize oxetane derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxetane ring is known for its propensity to undergo ring-opening reactions, which can be catalyzed by acids or bases . Common reagents used in these reactions include strong acids like hydrochloric acid or sulfuric acid, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications. In medicinal chemistry, oxetane derivatives are explored for their potential as bioactive molecules due to their unique structural properties . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. Additionally, 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid can be used as a building block in the synthesis of more complex molecules for various biological studies .
Mécanisme D'action
The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxetane ring’s stability and reactivity also play a role in its biological effects, potentially leading to the formation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid can be compared with other oxetane derivatives and trifluoromethyl-substituted compounds. Similar compounds include 3-oxetanecarboxylic acid and 3-(4-methylphenyl)oxetane-3-carboxylic acid . The presence of the trifluoromethyl group in this compound distinguishes it from these analogs, imparting unique physicochemical properties such as increased lipophilicity and metabolic stability .
Propriétés
Formule moléculaire |
C11H9F3O3 |
|---|---|
Poids moléculaire |
246.18 g/mol |
Nom IUPAC |
3-[4-(trifluoromethyl)phenyl]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)10(9(15)16)5-17-6-10/h1-4H,5-6H2,(H,15,16) |
Clé InChI |
RQWKPKOLSUHEGJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)

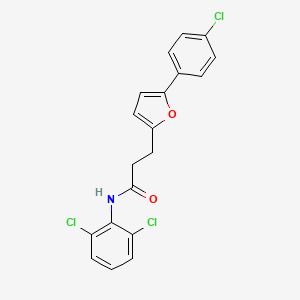
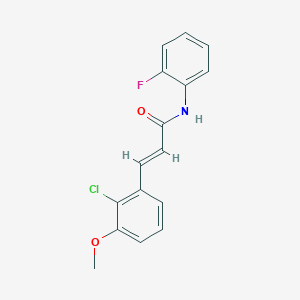




![4-[(2-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11950105.png)
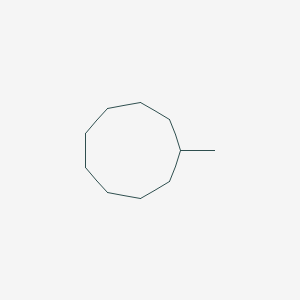
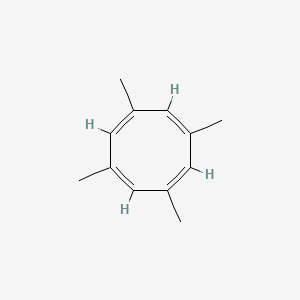
![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)
![4-Bromo-N-{[(piperidin-1-yl)oxy]carbonyl}aniline](/img/structure/B11950135.png)

